molecular formula C10H12F6N4O4S2 B1625094 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide CAS No. 778593-18-3

1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide

Cat. No.: B1625094
CAS No.: 778593-18-3
M. Wt: 430.4 g/mol
InChI Key: NNNHNBMBLGKXSW-UHFFFAOYSA-N
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Description

1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide is a nitrile-functionalized ionic liquid. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide typically involves the reaction of 1-methylimidazole with 3-bromopropionitrile to form 1-(3-cyanopropyl)-3-methylimidazolium bromide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)amide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate.

    Stille Coupling: Utilizes tin reagents and palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reactants used in the coupling reactions. Generally, they result in the formation of new carbon-carbon bonds, producing various organic compounds.

Scientific Research Applications

1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions such as coupling and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide is unique due to its nitrile functionality, which enhances its stability and reactivity in coupling reactions. This makes it particularly effective in applications where other ionic liquids may not perform as well .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3.C2F6NO4S2/c1-10-6-7-11(8-10)5-3-2-4-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,2-3,5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHNBMBLGKXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470681
Record name 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778593-18-3
Record name 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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